Cas no 2228909-02-0 (O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine)

O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine is a specialized organic compound featuring a hydroxylamine functional group attached to a 3-methyl-4-nitrophenethyl moiety. This structure lends the molecule utility in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex nitrogen-containing compounds. The presence of both the nitro and hydroxylamine groups offers reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical research. Its well-defined molecular architecture ensures consistent performance in coupling and reduction reactions. The compound is typically handled under controlled conditions due to its potential sensitivity, requiring proper storage and handling protocols to maintain stability.
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine structure
2228909-02-0 structure
Product name:O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
CAS No:2228909-02-0
MF:C9H12N2O3
MW:196.203182220459
CID:6448617
PubChem ID:165879549

O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 2228909-02-0
    • O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
    • EN300-1823458
    • Inchi: 1S/C9H12N2O3/c1-7-6-8(4-5-14-10)2-3-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3
    • InChI Key: YBDXMZUDJYADGB-UHFFFAOYSA-N
    • SMILES: O(CCC1C=CC(=C(C)C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1Ų
  • XLogP3: 1.5

O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823458-0.5g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
0.5g
$974.0 2023-05-26
Enamine
EN300-1823458-2.5g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
2.5g
$1988.0 2023-05-26
Enamine
EN300-1823458-0.05g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
0.05g
$851.0 2023-05-26
Enamine
EN300-1823458-0.25g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
0.25g
$933.0 2023-05-26
Enamine
EN300-1823458-10.0g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
10g
$4360.0 2023-05-26
Enamine
EN300-1823458-0.1g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
0.1g
$892.0 2023-05-26
Enamine
EN300-1823458-5.0g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
5g
$2940.0 2023-05-26
Enamine
EN300-1823458-1.0g
O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine
2228909-02-0
1g
$1014.0 2023-05-26

Additional information on O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine

Research Brief on O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine (CAS: 2228909-02-0)

O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine (CAS: 2228909-02-0) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a versatile intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and therapeutic potential.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine, emphasizing its role as a key intermediate in the production of nitric oxide (NO)-releasing compounds. The researchers developed an optimized protocol that improved yield and purity, which is critical for scaling up production for preclinical studies. The compound's unique structure, featuring a nitrophenyl group and a hydroxylamine moiety, makes it a promising candidate for further derivatization.

In another study, O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine was investigated for its potential as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The compound demonstrated moderate inhibitory activity against HDAC6 in vitro, suggesting its utility as a scaffold for designing more potent inhibitors. Further structure-activity relationship (SAR) studies are underway to enhance its selectivity and efficacy.

Additionally, the compound's role in prodrug development has been highlighted in recent research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine could be conjugated with anticancer agents to improve their pharmacokinetic properties. The hydroxylamine group facilitates controlled release of the active drug under physiological conditions, thereby reducing systemic toxicity and enhancing therapeutic outcomes.

Despite these promising findings, challenges remain in the clinical translation of O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine-based therapeutics. Issues such as stability, bioavailability, and off-target effects need to be addressed through further preclinical optimization. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound in drug discovery.

In conclusion, O-[2-(3-methyl-4-nitrophenyl)ethyl]hydroxylamine (CAS: 2228909-02-0) represents a valuable tool in medicinal chemistry, with applications ranging from enzyme inhibition to prodrug design. Continued research into its mechanisms of action and synthetic modifications will likely yield innovative therapeutic candidates in the coming years.

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